Compound Description: CPHU acts as a reducing agent for various lipoxygenases and stimulates the degradation of lipid hydroperoxide catalyzed by these enzymes (pseudoperoxidase activity). CPHU is converted to a mixture of products during the pseudoperoxidase reaction, with the major product tentatively identified as a one-electron oxidation product. []
Relevance: CPHU shares the core urea structure and a 3-chlorophenyl substituent with N-Allyl-N'-(3-chlorophenyl)urea. The primary difference lies in the replacement of the N-allyl group with an N-hydroxy-N-(4-chlorophenyl) moiety. This makes CPHU a close structural analog of the target compound with potential relevance in lipoxygenase modulation. []
N,N'-bis(3-Chlorophenyl)urea
Compound Description: This compound has a crystallographic two-fold axis through the C(1)-O(1) bond of the carbonyl group. It forms a ribbon-like structure in its crystal form due to a bifurcated N-H…O intermolecular hydrogen bond. [, ]
Relevance: This compound is structurally related to N-Allyl-N'-(3-chlorophenyl)urea by replacing the N-allyl group with another 3-chlorophenyl group. This structural similarity could provide insights into the effects of different substituents on the urea core. [, ]
Compound Description: McN-A-343 is a known muscarinic (M1) ganglionic stimulant. Its quaternary ammonium derivatives, but not the tertiary amines, display ganglionic stimulant properties. []
Relevance: Though structurally distinct at first glance, McN-A-343 shares a key 3-chlorophenyl carbamoyl fragment with N-Allyl-N'-(3-chlorophenyl)urea. Examining the structure-activity relationship between these compounds might offer insights into the influence of the urea moiety on muscarinic activity. []
1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea
Compound Description: This compound is synthesized by reacting 1-chloro-3-isocyanatobenzene with 4-nitrobenzenamine. It displays a nearly coplanar arrangement of the two benzene rings. []
Relevance: This compound highlights the potential for structural variations on the N'-phenyl ring of N-Allyl-N'-(3-chlorophenyl)urea. The presence of a nitro group instead of the allyl group offers a comparative point for understanding electronic effects on the urea core. []
Compound Description: In this compound, only one 2-imino-oxo tautomer is observed out of five possible N-amino-imino/O-keto-hydroxy tautomers. The structure exhibits intramolecular hydrogen bonding. []
Relevance: This compound showcases a more substantial modification of the urea core by incorporating an imidazolidine ring. Comparing its properties to N-Allyl-N'-(3-chlorophenyl)urea can be valuable for understanding the impact of cyclic structures on biological activity. []
Compound Description: This compound shows potential insecticidal and fungicidal activities. []
Relevance: While not directly comparable in structure to N-Allyl-N'-(3-chlorophenyl)urea, this compound shares the presence of a chlorophenyl-substituted urea motif. Investigating the commonalities and differences in their biological profiles could reveal valuable structure-activity relationship information. []
Compound Description: This compound is a photoaffinity probe for the urea carrier. []
Relevance: This compound offers an interesting structural comparison to N-Allyl-N'-(3-chlorophenyl)urea by substituting the oxygen in the urea moiety with sulfur, creating a thiourea derivative. Comparing their activities could shed light on the role of the heteroatom in their biological interactions. []
Compound Description: DBI-3204 is a benzoylphenylurea insecticide. []
Relevance: Although structurally distinct, DBI-3204, like N-Allyl-N'-(3-chlorophenyl)urea, contains a chlorophenyl-substituted urea group, highlighting the potential for this core structure to contribute to insecticidal activity. []
Compound Description: The imidazo[4,5-c]pyridine and phenyl rings in this compound are nearly coplanar. []
Relevance: This compound provides another example of a modified urea core structure containing a chlorophenyl group, this time fused to an imidazopyridine system. Comparing its properties to N-Allyl-N'-(3-chlorophenyl)urea can help elucidate the effects of such modifications on the molecule's overall activity. []
Compound Description: Chlorbromuron is a urea-based herbicide that exhibits multiple intra- and intermolecular interactions. []
Relevance: This compound, although structurally distinct, shares a halogenated phenyl ring attached to the urea moiety with N-Allyl-N'-(3-chlorophenyl)urea. Studying their differences could offer insights into the specific structural features responsible for herbicidal versus other biological activities. []
Compound Description: These compounds were synthesized and tested for anticancer activity, with the urea derivative showing relatively higher activity. []
Relevance: This example highlights the significance of the urea moiety in biological activity. Although the structures differ significantly from N-Allyl-N'-(3-chlorophenyl)urea, the presence of a chlorophenyl group attached to the urea core in one of the compounds warrants further investigation into potential common mechanisms. []
1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea (7b) and 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (5d)
Compound Description: These compounds, containing benzimidazole and thiourea/urea moieties, showed promising anticancer activity against breast cancer cell lines, inducing apoptosis through caspase-3/7 activation. []
Relevance: While structurally diverse, compound 5d, like N-Allyl-N'-(3-chlorophenyl)urea, contains a 3-chlorophenyl group directly attached to the nitrogen of the urea moiety. This shared feature could suggest a potential role for this specific structural motif in anticancer activity. []
N-(1-Keto-5-Indansulfonyl)-N′-(4-Chlorophenyl)Urea and N-(1-Hydroxy-5-Indansulfonyl)-N′-(4-Chlorophenyl)Urea
Compound Description: These compounds are major metabolites of the antitumor agent sulofenur (LY186641). []
Relevance: Despite differing significantly in overall structure from N-Allyl-N'-(3-chlorophenyl)urea, these metabolites share a chlorophenylurea group, suggesting a potential contribution of this structural feature to the pharmacological profile of sulofenur. []
N 1-(1,3,4-thiadiazole-2-yl)-N 3-m-chlorobenzoyl-urea
Compound Description: This compound demonstrated anti-tumor metastasis activity in a Lewis-lung-carcinoma model. []
Relevance: This compound, although structurally distinct from N-Allyl-N'-(3-chlorophenyl)urea, possesses a chlorobenzoylurea group, suggesting a potential role of this motif in its anti-tumor activity and highlighting the importance of exploring structural variations around the urea core for biological activity. []
Compound Description: This 2-amino imidazole derivative was synthesized using a green chemistry approach involving a ChCl (cholinium chloride)/urea eutectic mixture. []
Relevance: While structurally different from N-Allyl-N'-(3-chlorophenyl)urea, this compound highlights the use of a urea-based deep eutectic solvent (DES) in its synthesis, offering a potential environmentally friendly approach for preparing similar urea derivatives. []
Compound Description: This compound features a 4H-pyran ring with a chlorobenzene ring in an axial position and a disordered O-allyl side chain. []
Relevance: Although structurally distinct from N-Allyl-N'-(3-chlorophenyl)urea, this compound shares the presence of both a chlorophenyl and an allyl group. This structural similarity could offer insights into the potential roles of these groups in different chemical environments. []
Compound Description: These tetrazole allyl derivatives are ligands in novel silver(I) π-complexes. []
Relevance: While structurally different from N-Allyl-N'-(3-chlorophenyl)urea, atcpt, like the target compound, features both a chlorophenyl and an allyl group. Investigating the coordination behavior of atcpt in silver(I) complexes could provide insights into potential metal-binding properties of N-Allyl-N'-(3-chlorophenyl)urea. []
Compound Description: PSNCBAM-1 acts as a cannabinoid CB1 receptor allosteric antagonist. It exhibits hypophagic effects in vivo and interacts with CB1 ligands to modulate neuronal excitability. [, ]
Relevance: PSNCBAM-1, although structurally different from N-Allyl-N'-(3-chlorophenyl)urea, features a chlorophenylurea group. Comparing their activities could offer insights into the potential influence of this structural motif on CB1 receptor interactions. [, ]
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea
Compound Description: The morpholine ring in this molecule adopts a chair conformation, and the crystal structure displays inversion dimers formed through N—H⋯O hydrogen bonds. []
Relevance: This compound highlights the potential for exploring structural diversity around the urea core of N-Allyl-N'-(3-chlorophenyl)urea. Replacing the allyl group with a morpholine ring could influence its conformation and intermolecular interactions, ultimately affecting its biological activity. []
Compound Description: The crystal structure of this compound reveals a nearly coplanar arrangement of the thiadiazole and phenyl rings. Intermolecular hydrogen bonding leads to the formation of supramolecular ribbons. []
Relevance: Though structurally distinct from N-Allyl-N'-(3-chlorophenyl)urea, this compound shares a chlorophenylurea moiety, emphasizing the potential of this structure for participating in various intermolecular interactions and impacting biological properties. []
3-phenyl-1,1-diallylurea (dapu) and 1-phenyl-3-allylurea (mapu)
Compound Description: These allyl derivatives of urea are ligands used to form crystalline coordination compounds with Cu(I) for potential NLO applications. []
Relevance: These compounds, particularly mapu, closely resemble N-Allyl-N'-(3-chlorophenyl)urea by sharing a phenylurea core and an allyl substituent. Studying their coordination behavior with Cu(I) could offer valuable insights into the potential metal-binding properties of the target compound. []
Compound Description: This compound exhibits good fungicidal activities against Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. []
Relevance: Similar to N-Allyl-N'-(3-chlorophenyl)urea, this compound contains a chlorophenyl group attached to the urea moiety. This structural similarity, despite the presence of a thiadiazole ring, suggests that the chlorophenylurea core might contribute to its fungicidal properties. []
Compound Description: This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) with potential therapeutic applications in inflammation-related conditions. []
Relevance: While structurally distinct from N-Allyl-N'-(3-chlorophenyl)urea, this compound shares the presence of a chlorophenyl group. Exploring the structure-activity relationship of both compounds could provide insights into the role of this group in their respective biological activities. []
Compound Description: This complex, formed by a zinc(II) acetate and a urea-functionalized pyridyl ligand, exhibits interesting acetate binding properties and forms a 3D hydrogen-bonded network. []
Relevance: This complex demonstrates the potential for coordinating metal ions with urea-based ligands. While structurally different from N-Allyl-N'-(3-chlorophenyl)urea, the ligand's chlorophenylurea moiety suggests that the target compound could exhibit similar metal-binding capabilities. []
Compound Description: This group of eight novel compounds was synthesized from S-(+)-3-methyl-2-(4-chlorophenyl)butyric acid. []
Relevance: Though structurally diverse, the shared presence of a chlorophenyl group in these compounds and N-Allyl-N'-(3-chlorophenyl)urea emphasizes the importance of this structural feature and warrants further investigation into its potential influence on biological activity across different compound classes. []
Compound Description: This novel Mannich base benzimidazole derivative exhibits interaction with human serum albumin (HSA) and demonstrates antifungal and antibacterial activity. []
Relevance: Although structurally diverse, CB-1, like N-Allyl-N'-(3-chlorophenyl)urea, incorporates a 3-chlorophenyl group directly attached to the nitrogen of the urea moiety. Investigating their comparative activities could highlight the role of this shared structural motif in their biological properties. []
Compound Description: Dimilin is a widely used insecticide known for its impact on the aquatic fauna. It disrupts chitin synthesis, affecting primarily arthropods. []
Relevance: Though differing structurally from N-Allyl-N'-(3-chlorophenyl)urea, the presence of a chlorophenylurea group in Dimilin highlights the potential of this motif for biological activity, particularly in the context of pest control. []
Compound Description: CTU is a known restorer of function for mutant p53 (p53R175H and p53G245S) in cancer cells. Computational studies suggest that CTU exhibits high binding affinity to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, indicating a potential dual-action therapeutic target. []
Relevance: While structurally distinct from N-Allyl-N'-(3-chlorophenyl)urea, CTU also features a chlorophenylurea moiety. This similarity, despite the different substituents on the urea nitrogen, highlights the potential versatility of this core structure for interacting with various biological targets and warrants further investigation into the structure-activity relationship of both compounds. []
Compound Description: BAY 43-9006 is a multikinase inhibitor that targets RAF family kinases, demonstrating therapeutic potential in V600EBRAF-positive thyroid cancer by inhibiting tumor cell proliferation. []
Relevance: This compound, though structurally distinct from N-Allyl-N'-(3-chlorophenyl)urea, highlights the biological relevance of aryl-substituted ureas in medicinal chemistry, particularly in targeting kinases. Further exploration of N-Allyl-N'-(3-chlorophenyl)urea's structure-activity relationship could reveal potential kinase inhibitory activity. []
Compound Description: SB 200646A acts as a selective antagonist for 5-HT2C/2B receptors, exhibiting anxiolytic effects and blocking various behavioral responses induced by mCPP, a 5-HT2C receptor agonist. []
Relevance: Although structurally different from N-Allyl-N'-(3-chlorophenyl)urea, SB 200646A showcases the potential for aryl- and heteroaryl-substituted ureas to interact with serotonin receptors. This finding encourages further investigation into the potential of N-Allyl-N'-(3-chlorophenyl)urea to interact with similar targets. []
Compound Description: PSNCBAM-1 is a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), demonstrating analgesic effects in animal models and potentially safer therapeutic applications compared to other mGlu5 antagonists. []
Relevance: This compound, while structurally different from N-Allyl-N'-(3-chlorophenyl)urea, highlights the potential for aryl-substituted ureas to interact with the mGlu5 receptor. Further exploration of N-Allyl-N'-(3-chlorophenyl)urea's structure-activity relationship could reveal potential interactions with this receptor. []
Compound Description: Fenobam is a clinically validated nonbenzodiazepine anxiolytic drug. It acts as a potent, selective, and noncompetitive antagonist of the metabotropic glutamate receptor 5 (mGlu5), exhibiting inverse agonist activity. [, , , ]
Relevance: Despite structural differences from N-Allyl-N'-(3-chlorophenyl)urea, fenobam's 3-chlorophenylurea moiety highlights the potential pharmacological relevance of this structural feature. Investigating N-Allyl-N'-(3-chlorophenyl)urea's interaction with mGlu5 could provide valuable insights into its potential anxiolytic or other therapeutic properties. [, , , ]
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